molecular formula C10H12N2O B7689430 (2,2-Dimethyloxan-4-ylidene)propanedinitrile CAS No. 65413-43-6

(2,2-Dimethyloxan-4-ylidene)propanedinitrile

Cat. No.: B7689430
CAS No.: 65413-43-6
M. Wt: 176.21 g/mol
InChI Key: YHYIZEQPYZCEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethyloxan-4-ylidene)propanedinitrile is a chemical compound with the molecular formula C10H8N2O. It is known for its applications in biochemical and molecular biology research . This compound is characterized by its unique structure, which includes a dimethyloxan ring and a propanedinitrile group.

Preparation Methods

The synthesis of (2,2-Dimethyloxan-4-ylidene)propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of 2,2-dimethyloxan-4-one with malononitrile in the presence of a base . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2,2-Dimethyloxan-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2,2-Dimethyloxan-4-ylidene)propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is employed in biochemical assays and molecular biology experiments to study enzyme activities and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxan-4-ylidene)propanedinitrile involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

(2,2-Dimethyloxan-4-ylidene)propanedinitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-dimethyloxan-4-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)5-8(3-4-13-10)9(6-11)7-12/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYIZEQPYZCEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C#N)C#N)CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495333
Record name (2,2-Dimethyloxan-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65413-43-6
Record name (2,2-Dimethyloxan-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dimethyloxan-4-ylidene)propanedinitrile
Reactant of Route 2
(2,2-Dimethyloxan-4-ylidene)propanedinitrile
Reactant of Route 3
(2,2-Dimethyloxan-4-ylidene)propanedinitrile
Reactant of Route 4
(2,2-Dimethyloxan-4-ylidene)propanedinitrile
Reactant of Route 5
(2,2-Dimethyloxan-4-ylidene)propanedinitrile
Reactant of Route 6
(2,2-Dimethyloxan-4-ylidene)propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.